![molecular formula C14H12ClNO4S B2496719 Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate CAS No. 221242-82-6](/img/structure/B2496719.png)
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate
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Overview
Description
“Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate” is a chemical compound with the CAS Number: 221242-82-6 . It has a molecular weight of 325.77 and its IUPAC name is methyl 2-[(2-chloroanilino)sulfonyl]benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO4S/c1-20-14(17)10-6-2-5-9-13(10)21(18,19)16-12-8-4-3-7-11(12)15/h2-9,16H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate” is a powder with a melting point of 79-80 degrees Celsius .Scientific Research Applications
a. Scaffold for Drug Design: The compound’s benzene ring and sulfonamide group make it an interesting scaffold for designing novel drugs. Medicinal chemists can modify its structure to create analogs with improved pharmacological properties.
b. Carbonic Anhydrase Inhibitors: Sulfonamides are known carbonic anhydrase inhibitors. Researchers have investigated methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate derivatives as potential agents for treating conditions related to carbonic anhydrase dysfunction, such as glaucoma and epilepsy.
a. Herbicides: Researchers have explored the herbicidal activity of methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate derivatives. These compounds may inhibit specific plant enzymes, providing a basis for developing selective herbicides.
b. Fungicides: The sulfonamide moiety could be exploited for its antifungal properties. Scientists have investigated its potential as a fungicidal agent against various plant pathogens.
Analytical Chemistry
The compound’s unique structure may be useful in analytical methods:
a. Chromatography: Researchers could employ methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate as a reference compound in high-performance liquid chromatography (HPLC) or gas chromatography (GC) analyses.
b. Spectroscopy: Its absorption and emission properties could be explored in UV-visible or fluorescence spectroscopy.
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-14(17)10-6-2-5-9-13(10)21(18,19)16-12-8-4-3-7-11(12)15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVBCORTLFISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate |
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